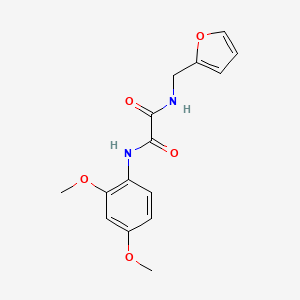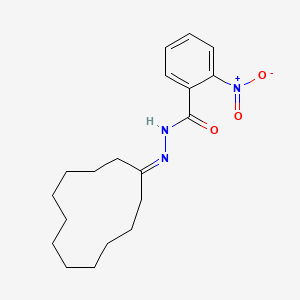![molecular formula C19H20N4O3S B5018328 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5018328.png)
5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide, also known as MPAPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative, which means that it contains a sulfonamide group (-SO2NH2) attached to a benzene ring. MPAPS has been found to exhibit interesting biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been found to bind to certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of blood flow and heart function.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of interesting biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, which could make it a useful tool for the treatment of inflammatory diseases such as arthritis. This compound has also been found to have antioxidant properties, which could make it a useful tool for the prevention of oxidative stress-related diseases such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide in laboratory experiments is its high potency and selectivity. This compound has been found to be a highly potent inhibitor of certain enzymes and receptors, making it a useful tool for studying their functions. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the study of the biochemical and physiological effects of this compound in different experimental settings, such as in vivo animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-(4-methoxyphenyl)-6-nitropyridazine, which is then reduced to 3-(4-methoxyphenyl)-6-amino-pyridazine. This intermediate is then coupled with 2,4-dimethylbenzenesulfonyl chloride to yield the final product, this compound.
Applications De Recherche Scientifique
5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and receptor binding. One of the main uses of this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
5-[6-(4-methoxyanilino)pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-4-5-14(12-18(13)27(24,25)20-2)17-10-11-19(23-22-17)21-15-6-8-16(26-3)9-7-15/h4-12,20H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGSHRFNIZEWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)OC)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-[4-(4-nitrophenoxy)butyl]piperidine](/img/structure/B5018245.png)
![1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5018247.png)
![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018248.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide](/img/structure/B5018256.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5018263.png)
![4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5018274.png)


![4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5018290.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5018295.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018320.png)
![6-methyl-5-{5-[4-(1H-tetrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5018345.png)

![3,4,5-trimethoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5018354.png)